molecular formula C8H9IN2 B2918067 (2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366997-19-3

(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2918067
CAS No.: 2366997-19-3
M. Wt: 260.078
InChI Key: PEDZNWHQHIHSTI-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4-Iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H9IN2 and its molecular weight is 260.078. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of pyrrolopyridine derivatives are pivotal in producing compounds with enhanced optical and electronic properties. Studies reveal that diketopyrrolopyrroles, closely related to pyrrolopyridines, are extensively utilized as high-quality dyes and materials for organic electronics due to their straightforward synthesis, stability, and remarkable fluorescence quantum yield. These characteristics underscore their potential in creating more efficient materials for various technological applications (Grzybowski & Gryko, 2015).

Optical Properties

The optical properties of pyrrolopyridine derivatives are significantly influenced by their structure. The modification of their chromophore can result in substantial changes in both linear and nonlinear optical properties, such as a strong bathochromic shift in absorption and an increase in the two-photon absorption cross-section. This adaptability makes them highly desirable for applications in fluorescence imaging and the development of photonic materials, offering pathways to novel optical materials with tailored properties (Grzybowski & Gryko, 2015).

Biological Activity

Pyrrolopyridine derivatives are not only important in materials science but also play a significant role in medicinal chemistry. These compounds are often explored for their potential as biologically active molecules, including their use in drug discovery. The saturated pyrrolidine scaffold, often included in pyrrolopyridine derivatives, is known for its versatility in exploring pharmacophore space due to its sp3 hybridization and contribution to molecular stereochemistry. This makes it a valuable component in the design of new compounds for treating human diseases, underscoring the importance of pyrrolopyridine derivatives in developing novel therapeutic agents (Li Petri et al., 2021).

Properties

IUPAC Name

(2S)-4-iodo-2-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c1-5-4-6-7(9)2-3-10-8(6)11-5/h2-3,5H,4H2,1H3,(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDZNWHQHIHSTI-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CN=C2N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C=CN=C2N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.